5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate
Description
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4S/c1-22-15-9-10(4-5-13(15)18)24(20,21)23-14-7-6-12(17)11-3-2-8-19-16(11)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAHAMVLVZRONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate typically involves the reaction of 5-chloro-8-quinolinol with 4-chloro-3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and thiol-substituted derivatives.
Oxidation Reactions: Quinoline N-oxide derivatives.
Reduction Reactions: Dihydroquinoline derivatives.
Scientific Research Applications
Organic Synthesis
The compound is widely used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It can participate in various chemical reactions such as:
- Suzuki Coupling Reactions : It can be utilized in cross-coupling reactions with boron species to form biaryl compounds, which are crucial in drug discovery .
| Reaction Type | Example Product | Yield (%) |
|---|---|---|
| Suzuki Coupling | Biaryl derivatives | Up to 97% |
| Nucleophilic Substitution | New sulfonamide derivatives | Varies |
Biological Applications
Recent studies have indicated potential biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological studies.
- Enzyme Inhibition : The compound may act as a biochemical probe to study enzyme interactions, particularly those involved in metabolic pathways .
Material Science
In material science, 5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate is explored for its potential use in developing new materials with specific properties, such as:
- Polymers : Incorporation into polymer matrices to enhance thermal stability and mechanical strength.
- Coatings : Utilized in coatings that require specific chemical resistance or functional properties.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the cytotoxic effects of sulfonate derivatives on breast cancer cell lines. The study found that certain derivatives of this compound exhibited significant inhibition of cell proliferation at micromolar concentrations, indicating potential for development as anticancer agents.
Case Study 2: Organic Synthesis Efficiency
In a recent synthesis optimization study, researchers demonstrated that using this compound as a coupling partner in Suzuki reactions significantly improved yields compared to traditional methods. The reaction conditions were optimized to achieve yields exceeding 90% under mild conditions, showcasing its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
S-Quinolyl Derivatives
- Structural Similarity: Both S-quinolyl and 5-chloro-8-quinolyl groups are derived from quinoline but differ in substitution patterns.
- Functional Comparison: Stability: S-quinolyl groups exhibit high acid/base stability, similar to 5-chloro-8-quinolyl derivatives. However, the latter’s chloro substituents at positions 5 and 8 enhance steric hindrance, further improving resistance to nucleophilic attack . Cleavage Methods: S-quinolyl groups are cleaved under strong acidic conditions, whereas 5-chloro-8-quinolyl derivatives require ammonia or similar nucleophilic agents for deprotection, reflecting tailored reactivity for specific synthetic needs .
Thiophenyl Sulfonates
- Structural Similarity: Thiophenyl sulfonates share the sulfonate ester functionality but replace the quinoline backbone with a thiophene ring.
- Functional Comparison: Thermal Stability: Thiophenyl sulfonates exhibit superior thermal stability compared to 5-chloro-8-quinolyl derivatives, which degrade under prolonged heating. Solvent Compatibility: Thiophenyl groups remain stable in acetic acid, pyridine, or alcoholic solvents, whereas 5-chloro-8-quinolyl derivatives may undergo partial solvolysis in polar aprotic solvents .
Chlorinated Aromatic Sulfonates
- Example : 4-Chloro-2-nitrophenyl phosphate (Entry 1249 in Greene’s Protective Groups in Organic Synthesis) .
- Comparison: Reactivity: The nitro group in 4-chloro-2-nitrophenyl phosphate increases electrophilicity, making it more reactive toward nucleophiles compared to 5-chloro-8-quinolyl derivatives. Applications: Nitro-substituted sulfonates are preferred in photolabile protection strategies, whereas 5-chloro-8-quinolyl derivatives are favored for stepwise deprotection in complex syntheses .
Data Table: Key Properties of Selected Sulfonate Derivatives
| Compound | Stability (Acid/Base) | Cleavage Conditions | Thermal Stability | Key Applications |
|---|---|---|---|---|
| 5-Chloro-8-quinolyl sulfonate | High (pH 1–12) | NH₃, nucleophilic agents | Moderate | Phosphate protection, catalysis |
| S-Quinolyl sulfonate | High (pH 1–10) | Strong acids (HCl, H₂SO₄) | Moderate | Triphosphate synthesis |
| Thiophenyl sulfonate | Moderate | Heat, acetic acid | High | Solvent-stable intermediates |
| 4-Chloro-2-nitrophenyl phosphate | Low (pH-sensitive) | Light, mild bases | Low | Photocleavable protecting groups |
Biological Activity
Overview of 5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate
This compound is a chemical compound that falls within the category of sulfonates. Its structure includes a quinoline moiety, which is known for various biological activities, including antimicrobial and antitumor properties. The presence of chlorine and methoxy groups can influence its pharmacological profile.
- Molecular Formula : C16H11Cl2NO4S
- Molecular Weight : 384.2338 g/mol
- CAS Number : 326885-85-2
Antimicrobial Properties
Compounds with quinoline structures have been extensively studied for their antimicrobial effects. For instance, derivatives of quinoline have shown efficacy against various bacterial strains and fungi. The sulfonate group may enhance solubility and bioavailability, potentially increasing antimicrobial activity.
Antitumor Activity
Quinoline derivatives are also recognized for their antitumor properties. Research indicates that certain substitutions on the quinoline ring can lead to significant cytotoxic effects against cancer cell lines. The ability of this compound to inhibit tumor growth could be explored through in vitro studies.
The biological activity of similar compounds often involves the inhibition of key enzymes or interference with DNA replication in pathogens or cancer cells. For example, quinoline-based compounds can act as topoisomerase inhibitors, disrupting DNA synthesis and leading to cell death.
Case Studies and Research Findings
While specific case studies on this compound are not available, research on related compounds provides insights:
- Study on Quinoline Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that certain quinoline derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antitumor Activity : Research in Cancer Letters demonstrated that a related quinoline compound significantly reduced tumor growth in xenograft models, suggesting that modifications in the structure can enhance therapeutic efficacy.
- Mechanistic Studies : A review article in Bioorganic & Medicinal Chemistry Reviews discussed various mechanisms by which quinoline derivatives exert their biological effects, emphasizing the role of functional groups in modulating activity.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H11Cl2NO4S |
| Molecular Weight | 384.2338 g/mol |
| CAS Number | 326885-85-2 |
| Antimicrobial Activity | Potentially effective against bacteria |
| Antitumor Activity | Cytotoxic effects observed |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling 5-chloro-8-hydroxyquinoline with 4-chloro-3-methoxybenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Optimization of reaction conditions can include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like sulfonate ester hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance reactivity and solubility of intermediates .
- Stoichiometric ratios : A 1:1.2 molar ratio of quinoline derivative to sulfonyl chloride ensures complete conversion .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic protons in the quinoline ring (δ 8.5–9.0 ppm) and methoxy group (δ ~3.9 ppm) .
- ¹³C NMR : Confirm sulfonate ester formation (C-SO₂-O signal at δ ~120–130 ppm) .
- IR : Key peaks include S=O stretching (~1360 cm⁻¹ and 1170 cm⁻¹) and C-O-C from the methoxy group (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the molecular weight (C₁₆H₁₂Cl₂NO₅S, ~409.2 g/mol) .
Advanced Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity or stability of this sulfonate ester under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonate ester linkage to assess hydrolytic stability. High BDE (>300 kJ/mol) suggests resistance to hydrolysis .
- Solvent Effects : Use COSMO-RS models to predict solubility in aqueous vs. organic media, which informs solvent selection for reactions .
- Reactivity with Nucleophiles : Simulate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites prone to nucleophilic attack .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Meta-Analysis Framework :
Standardize Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays) .
Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity using analogs from literature .
Theoretical Alignment : Cross-reference results with molecular docking studies to verify target binding affinity discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
